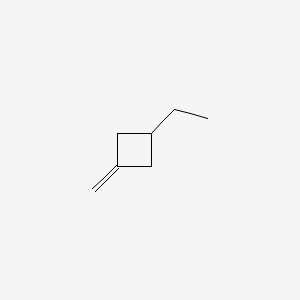

1-Ethyl-3-methylenecyclobutane

Description

Properties

Molecular Formula |

C7H12 |

|---|---|

Molecular Weight |

96.17 g/mol |

IUPAC Name |

1-ethyl-3-methylidenecyclobutane |

InChI |

InChI=1S/C7H12/c1-3-7-4-6(2)5-7/h7H,2-5H2,1H3 |

InChI Key |

IDCOKWFSONUPDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=C)C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 Methylenecyclobutane

Ring-Opening Reactions of Methylenecyclobutane (B73084) Systems

The significant strain energy of the cyclobutane (B1203170) ring, estimated to be around 26 kcal/mol, is a primary driving force for the chemical transformations of methylenecyclobutane derivatives. The presence of an exocyclic double bond introduces additional strain and a reactive site, making these systems prone to reactions that relieve this internal energy.

Thermal Ring Cleavage and Rearrangement Processes

Under thermal conditions, methylenecyclobutane systems can undergo ring cleavage. The thermal decomposition of the parent compound, methylenecyclobutane, into ethylene (B1197577) and allene (B1206475) in the gas phase is a well-studied unimolecular reaction. journals.co.za This process is understood to proceed through the formation of a diradical intermediate, initiated by the cleavage of a carbon-carbon bond within the ring. journals.co.za

The proposed mechanism involves the following steps:

Initiation: Homolytic cleavage of the C2-C3 or C4-C5 bond, which are adjacent to the double bond, to form a diradical intermediate.

Cleavage: The diradical intermediate then fragments to yield the final products, ethylene and allene. journals.co.za

For 1-ethyl-3-methylenecyclobutane, the presence of the ethyl group at the C1 position is not expected to fundamentally alter this pathway but may influence the reaction rate and potentially introduce side reactions due to the presence of additional C-H bonds. Thermal isomerization can also compete with cleavage. For instance, some strained alkylidene cyclobutanes have been observed to undergo thermal isomerizations, such as epimerization, upon heating. nih.gov

In some cases, rearrangements can occur instead of complete fragmentation. Studies on related carbenes, such as cyclobutylfluorocarbene, show competitive 1,2-carbon and 1,2-hydrogen shifts that lead to cyclopentene (B43876) and methylenecyclobutane products, respectively. acs.org While not a direct thermal cleavage of 1-ethyl-3-methylenecyclobutane itself, these studies highlight the propensity of the cyclobutane ring to rearrange into more stable five-membered rings.

Catalytic Ring-Opening and Subsequent Transformations

Transition metal catalysts can mediate the ring-opening of methylenecyclobutanes under milder conditions than thermal pyrolysis, leading to a variety of synthetic transformations. researchgate.net Palladium-catalyzed reactions are particularly notable. For example, the reaction of methylenecyclobutane with bis(acetonitrile)chloronitropalladium(II) results in ring expansion to form cyclopentanone (B42830). researchgate.net This transformation is proposed to proceed through the formation of a π-olefin complex, followed by heterolysis of a palladium-carbon bond and rearrangement of the resulting cyclobutyl cation to a more stable cyclopentyl cation. researchgate.net

Ziegler-Natta type catalysts, such as highly electrophilic d0/fn metallocenes, are active in the regioselective ring-opening polymerization of methylenecyclobutane (MCB). acs.org This process yields polyethylenes with exo-methylene functional groups. The polymerization of MCB with a (1,2-Me₂Cp)₂ZrMe⁺MeB(C₆F₅)₃⁻ catalyst produces a polymer with the repeating unit [CH₂CH₂CH₂C(CH₂)]n. acs.org This reaction demonstrates that the ring opens selectively at the C2-C3 bond. It is anticipated that 1-ethyl-3-methylenecyclobutane would undergo similar catalytic polymerization.

Furthermore, palladium catalysts have been used in regiodivergent alkene difunctionalization reactions to construct methylene (B1212753) cyclobutanes. nih.gov While this is a synthetic route to the ring system, it underscores the intricate relationship between the cyclobutane ring and transition metal catalysts.

| Catalyst/Reagent | Substrate | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| Bis(acetonitrile)chloronitropalladium(II) | Methylenecyclobutane | Cyclopentanone | Ring Expansion | researchgate.net |

| (1,2-Me₂Cp)₂ZrMe⁺MeB(C₆F₅)₃⁻ | Methylenecyclobutane | Poly[1-(methylidene)butane-1,4-diyl] | Ring-Opening Polymerization | acs.org |

| [(Me₅Cp)₂LuH]₂ | Methylenecyclopropane | Poly[1-(methylidene)propane-1,3-diyl] | Ring-Opening Polymerization | acs.org |

Strain-Driven Reactivity Profiles of Alkylidenecyclobutanes

The reactivity of alkylidenecyclobutanes is fundamentally driven by the high ring strain inherent in the four-membered ring. nih.gov This strain is a combination of angle strain, resulting from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons, and torsional strain. The exocyclic double bond adds to this, creating a highly energetic system that readily participates in reactions that lead to ring-opening or rearrangement, as these pathways offer a release of this stored energy. researchgate.net

This strain-driven reactivity has been harnessed in various synthetic applications. For example, the strain can promote [2+2] cycloadditions with other reactive species like cyclic allenes to form complex, highly substituted cyclobutane structures. nih.gov The resulting products, which are themselves strained, can sometimes undergo further thermal isomerizations. nih.gov In the context of 1-ethyl-3-methylenecyclobutane, the release of ring strain is the thermodynamic driving force behind the thermal and catalytic reactions discussed previously. The rate and pathway of these reactions are often a delicate balance between the energy gain from strain relief and the activation energy of a particular transformation. cmu.edu For instance, in radical addition-fragmentation processes, the relief of strain is a key factor that influences whether a reaction proceeds via fragmentation (ring-opening) or simple propagation. cmu.edu

Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond of 1-ethyl-3-methylenecyclobutane is a key site for reactivity, undergoing addition reactions typical of alkenes. These reactions can be broadly categorized as electrophilic and radical additions.

Electrophilic Addition Mechanisms and Regioselectivity

Electrophilic addition to the exocyclic double bond of 1-ethyl-3-methylenecyclobutane is expected to follow Markovnikov's rule. saskoer.calibretexts.org The general mechanism involves a two-step process:

Electrophilic Attack: The π electrons of the double bond attack an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate. For an unsymmetrical alkene like 1-ethyl-3-methylenecyclobutane, the electrophile can add to either carbon of the double bond. Addition to the terminal CH₂ carbon results in a tertiary carbocation at the C3 position, while addition to the C3 carbon would yield a primary carbocation.

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks the carbocation, forming the final product. libretexts.org

The regioselectivity of the reaction is determined by the stability of the intermediate carbocation. saskoer.ca In the case of 1-ethyl-3-methylenecyclobutane, the tertiary carbocation is significantly more stable than the primary carbocation due to hyperconjugation and the inductive effect of the alkyl groups. Therefore, the reaction will proceed preferentially through the tertiary carbocation, leading to the Markovnikov product where the electrophile adds to the CH₂ group and the nucleophile adds to the C3 position of the cyclobutane ring. chemistrysteps.com

| Reagent (E-Nu) | Major Product | Controlling Principle | Reference |

|---|---|---|---|

| H-Br | 1-Bromo-1-ethyl-3-methylcyclobutane | Markovnikov's Rule (Tertiary Carbocation Intermediate) | saskoer.ca, chemistrysteps.com |

| H₂O/H⁺ | 1-Ethyl-3-methylcyclobutanol | Markovnikov's Rule (Tertiary Carbocation Intermediate) | saskoer.ca |

Radical Addition Pathways

Radical addition to the exocyclic double bond provides an alternative reaction pathway, often with opposite regioselectivity to electrophilic addition (anti-Markovnikov). openstax.org A typical radical addition reaction, such as the addition of HBr in the presence of peroxides, proceeds via a radical chain mechanism: chemistrysteps.com

Initiation: Peroxides generate a bromine radical (Br•).

Propagation:

The bromine radical adds to the double bond. Similar to carbocation formation, this addition can occur at either carbon of the double bond. Addition to the terminal CH₂ carbon forms a tertiary radical at C3, which is more stable than the primary radical that would form from addition at C3. chemistrysteps.com

The resulting tertiary alkyl radical abstracts a hydrogen atom from HBr, forming the final product and regenerating a bromine radical to continue the chain. openstax.org

Because the stability of carbon radicals follows the same trend as carbocations (tertiary > secondary > primary), the initial addition of the radical species occurs at the less substituted carbon of the double bond to produce the more substituted (and thus more stable) radical intermediate. chemistrysteps.comnih.gov This leads to the formation of the anti-Markovnikov product. Therefore, the radical addition of HBr to 1-ethyl-3-methylenecyclobutane is expected to yield 1-(bromomethyl)-3-ethylcyclobutane (B2763700) as the major product.

Isomerization and Rearrangement Chemistry

The strained four-membered ring and the exocyclic double bond in 1-ethyl-3-methylenecyclobutane are key drivers for its isomerization and rearrangement reactions. These transformations often lead to the formation of more stable isomeric structures or expanded ring systems.

A fundamental aspect of the chemistry of methylenecyclobutanes is their tautomeric relationship with the corresponding endocyclic isomers, in this case, 1-ethyl-3-methylcyclobutene and potentially 3-ethyl-1-methylcyclobutene. This type of isomerization involves the migration of a proton and the simultaneous rearrangement of the double bond from an exocyclic to an endocyclic position. nih.gov

Theoretical and experimental studies on the parent methylenecyclobutane/1-methylcyclobutene system provide insight into the equilibrium involving 1-ethyl-3-methylenecyclobutane. worldscientific.comresearchgate.net High-level ab initio and DFT calculations have shown that the endocyclic isomer, 1-methylcyclobutene, is thermodynamically more stable than the exocyclic methylenecyclobutane. worldscientific.comresearchgate.net This stability difference is a driving force for the isomerization. The process can be influenced by reaction conditions such as temperature, pressure, and the presence of catalysts. researchgate.net For instance, heating methylenecyclobutane with zinc bromide in ethanol (B145695) can facilitate its isomerization to 1-methylcyclobutene. caltech.edu

The relative stability is attributed to the electronic and steric environment of the double bond. In the endocyclic isomer, the double bond is generally more substituted, which contributes to its greater thermodynamic stability.

Table 1: Thermodynamic Data for the Isomerization of Methylenecyclobutane to 1-Methylcyclobutene

| Thermodynamic Parameter | Value | Level of Theory | Note |

| Enthalpy Difference (ΔH) | ~0.8 kcal/mol | M06/aug-cc-PVTZ | 1-Methylcyclobutene is more stable. researchgate.net |

| Gibbs Free Energy Difference (ΔG) | ~1.3 kcal/mol | M06/aug-cc-PVTZ | 1-Methylcyclobutene is more stable. researchgate.net |

This table presents data for the parent methylenecyclobutane system, which serves as a model for the tautomeric equilibrium involving 1-ethyl-3-methylenecyclobutane. The presence of the ethyl group is not expected to fundamentally alter the direction of the equilibrium.

The significant ring strain in the cyclobutane ring of 1-ethyl-3-methylenecyclobutane provides a strong thermodynamic driving force for ring expansion reactions, which lead to the formation of less strained five-membered rings. chemistrysteps.com These rearrangements typically proceed through carbocationic intermediates.

When a carbocation is generated on a carbon atom adjacent to the cyclobutane ring (a cyclobutylmethyl carbocation), a rearrangement can occur where one of the ring carbons migrates, breaking the C-C bond within the ring and forming a new bond with the carbocationic center. chemistrysteps.comstackexchange.com This process converts the four-membered ring into a five-membered one, relieving both angle and torsional strain. chemistrysteps.com For example, the hydrolysis of a (cyclobutyl)methyl halide leads to a cyclopentanol (B49286) product, demonstrating this ring expansion. chemistrysteps.com

In the context of 1-ethyl-3-methylenecyclobutane, reactions that generate a positive charge on the exocyclic methylene carbon or an adjacent carbon can trigger this rearrangement. Palladium-catalyzed reactions, for instance, can promote the ring expansion of methylenecyclobutane to yield cyclopentanone. researchgate.net This transformation is proposed to involve the formation of a cyclobutyl cation that rearranges to a more stable cyclopentyl cation before the final product is formed. researchgate.net The reaction of (2-pyridyl)methylenecyclobutane with an osmium complex also results in a ring expansion to a cyclopentylidene derivative. researchgate.netacs.org

Key driving forces for ring expansion:

Relief of Ring Strain: Cyclopentane (B165970) has significantly less ring strain (6.5 kcal/mol) compared to cyclobutane (26.5 kcal/mol). chemistrysteps.com

Carbocation Stability: The rearrangement often leads to a more stable carbocation (e.g., from a primary or secondary cyclobutylmethyl cation to a secondary or tertiary cyclopentyl cation). chemistrysteps.comstackexchange.com

Organometallic Chemistry and Coordination Properties

The exocyclic double bond of 1-ethyl-3-methylenecyclobutane allows it to act as a ligand in organometallic complexes, and the strained ring system can be activated by transition metals to undergo a variety of catalytic transformations.

Methylenecyclobutane derivatives can coordinate to transition metals through their exocyclic π-system, acting as two-electron donor ligands. researchgate.netacs.org This coordination activates the double bond and the cyclobutane ring, making them susceptible to further reactions.

A notable example is the reaction of (2-pyridyl)methylenecyclobutane with osmium complexes. acs.org The organic molecule coordinates to the osmium center via the exocyclic double bond, forming an η²-olefin complex. acs.org The fate of this coordinated ligand depends on the ancillary ligands on the metal center. In one case, the coordinated methylenecyclobutane undergoes a ring expansion to form a cyclopentylidene ligand. acs.org In another case, with a different ancillary ligand set, the complex undergoes an exo-endo isomerization of the double bond. acs.org These studies demonstrate that methylenecyclobutane derivatives are versatile ligands whose reactivity can be tuned by the electronic and steric environment of the metal center.

Transition metals are powerful catalysts for transformations involving the strained ring of 1-ethyl-3-methylenecyclobutane. eie.gr These reactions often involve the cleavage of one or more bonds in the cyclobutane ring, leading to ring-opening, isomerization, or cycloaddition products. researchgate.netresearchgate.net

Palladium catalysts are particularly effective in promoting reactions of methylenecyclobutanes. researchgate.netacs.org For example, the reaction of methylenecyclobutane with bis(acetonitrile)chloronitropalladium(II) results in a ring expansion to form cyclopentanone. researchgate.net The proposed mechanism involves the formation of a π-olefin complex, followed by a β-nitritopalladation and subsequent rearrangement of the resulting cyclobutyl cation to a cyclopentyl cation. researchgate.net

Zirconium-catalyzed reactions also provide a route for functionalizing methylenecyclobutanes. The cycloalumination of methylenecyclobutane derivatives with triethylaluminum (B1256330) (Et₃Al), catalyzed by zirconocene (B1252598) dichloride (Cp₂ZrCl₂), produces novel spirofused organoaluminum compounds in high yields. researchgate.net These organometallic intermediates can then be transformed in situ into other heterocyclic structures. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions of Methylenecyclobutanes

| Catalyst/Reagent | Substrate | Product Type | Reference |

| Pd(acetonitrile)₂Cl(NO₂) | Methylenecyclobutane | Cyclopentanone (Ring Expansion) | researchgate.net |

| Cp₂ZrCl₂ / Et₃Al | Methylenecyclobutane derivatives | Spirofused organoaluminum compounds | researchgate.net |

| Cationic Ruthenium Complex | Methylenecyclobutane derivatives | 1,3-Enyne (Dehydration) | researchgate.net |

| Osmium Complexes | (2-Pyridyl)methylenecyclobutane | Cyclopentylidene or Isomerized Olefin | acs.org |

| Pd(PPh₃)₄ / Acetic Acid | Methylenecyclopropanes* | 1,3-Dienes (Isomerization) | acs.org |

While this example uses methylenecyclopropanes, similar palladium-catalyzed isomerizations are relevant to the reactivity of methylenecyclobutanes.

Theoretical and Computational Investigations of 1 Ethyl 3 Methylenecyclobutane

Quantum Chemical Calculations for Geometrical and Electronic Structure Elucidation

Theoretical and computational chemistry provides powerful tools for understanding the molecular structure and properties of compounds like 1-ethyl-3-methylenecyclobutane. These methods allow for the detailed examination of molecular geometries, electronic properties, and conformational landscapes that are often difficult to probe experimentally.

The geometric and electronic structures of alkyl-substituted four-membered cyclic hydrocarbons have been successfully computed using various theoretical methods. researchgate.net For the parent compound, methylenecyclobutane (B73084), and its analogs, Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometries. researchgate.net

Commonly used DFT functionals include B3LYP and the Minnesota functional M06, often paired with basis sets like 6-311++G(d,p) or aug-cc-PVTZ to achieve a high level of accuracy. researchgate.networldscientific.com For instance, in a study of the related tautomer, 1-methylcyclobutene, the cyclobutene (B1205218) ring was found to be flat. researchgate.net In contrast, the cyclobutane (B1203170) ring in the methylenecyclobutane isomer is puckered. researchgate.net These computational approaches, such as the G4 method, can achieve "chemical accuracy" (typically within 4 kJ/mol) for thermochemical properties, which relies on having an accurate, optimized geometry as a starting point. mdpi.com The optimization process involves finding a minimum on the potential energy surface, which is verified by ensuring all calculated vibrational frequencies are real (i.e., not imaginary). researchgate.netmdpi.com

The principles from these studies on closely related molecules are directly applicable to 1-ethyl-3-methylenecyclobutane. An optimized structure would similarly show a puckered four-membered ring, with the ethyl group and the exocyclic methylene (B1212753) group occupying specific positions relative to the ring's conformation.

The cyclobutane ring is not planar and undergoes a "puckering" motion. This conformational flexibility is a critical aspect of its structure and reactivity. For methylenecyclobutane, the ring is confirmed to be puckered. researchgate.net The degree of this puckering and the energy barrier associated with the ring inversion (the process of one puckered conformation flipping into another) can be characterized computationally.

The analysis of rotational constants for four-membered ring molecules can be formulated using a rotation-puckering model, which treats the ring dynamics with specific internal coordinates. researchgate.net While detailed potential energy surfaces for the ring puckering of 1-ethyl-3-methylenecyclobutane are not specifically documented in the provided results, the behavior is expected to be analogous to other substituted methylenecyclobutanes. The presence of the ethyl group will influence the potential energy surface of the ring puckering, likely creating a preference for conformations that minimize steric interactions between the ethyl group and the ring hydrogens.

Thermochemical and Kinetic Studies of Reactivity

Computational methods are crucial for investigating the thermodynamics and kinetics that govern the reactivity of 1-ethyl-3-methylenecyclobutane, including its stability relative to its isomers and the energy barriers for its reactions.

A key aspect of the chemistry of methylenecyclobutanes is their tautomeric relationship with endocyclic isomers. For example, methylenecyclobutane (the exo-en form) is a tautomer of 1-methylcyclobutene (the endo-en form). researchgate.net High-level DFT (M06/aug-cc-PVTZ) and ab initio (CCSD) calculations have been performed to determine the relative stabilities of these tautomers. researchgate.net

Studies show that 1-methylcyclobutene is the more stable isomer. researchgate.net The calculated differences in enthalpy and Gibbs free energy highlight this preference. researchgate.net This greater stability of the endocyclic isomer over the exocyclic isomer is a common trend in such systems. The tautomerism is influenced by reaction conditions and often requires a catalyst, as the uncatalyzed rearrangement is energetically demanding at ambient temperatures. researchgate.net

For 1-ethyl-3-methylenecyclobutane, a similar tautomeric equilibrium would exist with 1-ethyl-3-methylcyclobutene. Based on the findings for the methylated analog, the endocyclic isomer (1-ethyl-3-methylcyclobutene) is predicted to be thermodynamically more stable.

Table 1: Calculated Relative Energies of Methylenecyclobutane and 1-Methylcyclobutene Tautomers Data from a DFT study at the M06/aug-cc-PVTZ level of theory, indicating the higher stability of the endo-en isomer. researchgate.net

| Tautomer | Isomer Type | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|---|

| 1-Methylcyclobutene | Endo-en | 0.00 kcal/mol | 0.00 kcal/mol |

Understanding the kinetics of a chemical reaction requires identifying the transition state (TS) that connects reactants and products. Computational chemistry allows for the precise location of these TS structures and the calculation of the associated energy barrier.

For the tautomerization of methylenecyclobutane to 1-methylcyclobutene, the transition state has been computationally identified. researchgate.net A transition state is characterized as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. researchgate.net The calculated energy of this transition state reveals that the tautomerism process is highly energetic, suggesting it will not occur spontaneously at room temperature without a catalyst. researchgate.networldscientific.com

To confirm that the identified transition state correctly connects the two isomers, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. researchgate.net This analysis maps the reaction pathway from the transition state down to the reactant and product, ensuring the correct mechanism is modeled. researchgate.net Similar computational strategies would be applied to determine the reaction barriers for processes involving 1-ethyl-3-methylenecyclobutane, such as its isomerization or participation in cycloaddition reactions.

Mechanistic Insights from Molecular Dynamics and Other Simulations

While static quantum chemical calculations provide information on stable structures and transition states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. These simulations can reveal complex reaction mechanisms, conformational changes, and intermolecular interactions.

For instance, MD simulations have been used to elucidate the binding mode of a small molecule agonist containing a 3-methylenecyclobutane-1-carboxylic acid fragment to the TREM2 protein. biorxiv.org These simulations revealed that the ligand stabilizes a novel, transient binding pocket on the protein surface. biorxiv.org This demonstrates how the methylenecyclobutane moiety can act as a structural scaffold that interacts with biological macromolecules.

Elucidation of Complex Reaction Pathways at the Atomic Level

Theoretical and computational chemistry have become indispensable tools for understanding the intricate reaction mechanisms of molecules like 1-ethyl-3-methylenecyclobutane at an atomic level. These methods allow for the exploration of potential energy surfaces, the identification of transient intermediates, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone. lumenlearning.com

One area of significant investigation is the acid-mediated ring-opening of related methylenecyclobutane systems. nih.gov Theoretical calculations can model the protonation of the exocyclic double bond, leading to the formation of a tertiary carbocation. The stability of this carbocation and its subsequent reaction pathways, such as nucleophilic attack or rearrangement, can be predicted. For example, in the presence of an alcohol, the carbocation can be trapped to form an ether, or it may undergo rearrangement to a more stable structure before reacting further.

Furthermore, computational models have been employed to understand the mechanisms of metal-catalyzed reactions involving methylenecyclobutanes. For instance, palladium-catalyzed reactions can proceed through a complex catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. nih.gov DFT calculations can elucidate the geometry and electronic structure of the palladium intermediates and transition states, providing a detailed picture of the reaction pathway. These studies have revealed how the ligand environment around the metal center and the substitution pattern on the cyclobutane ring can influence the course of the reaction. nih.gov

The isomerization of methylenecyclobutane derivatives to their endocyclic isomers, such as 1-methylcyclobutenes, has also been a subject of theoretical investigation. researchgate.networldscientific.com These studies calculate the relative thermodynamic stabilities of the isomers and the energy barrier for the isomerization process. The calculations often show that the endocyclic isomer is thermodynamically more stable, but the uncatalyzed isomerization has a high activation energy, suggesting it is kinetically slow at ambient temperatures. researchgate.networldscientific.com

Interactive Data Table: Calculated Energetic Profile of a Hypothetical Reaction Pathway

| Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | 1-Ethyl-3-methylenecyclobutane + H⁺ | 1-Ethyl-3-methylcyclobutyl cation | 15.2 | 5.8 |

| 2 | 1-Ethyl-3-methylcyclobutyl cation + H₂O | Protonated ether intermediate | 8.5 | -12.3 |

| 3 | Protonated ether intermediate | Ether product + H⁺ | 3.1 | -2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

Influence of Substituents on Energetics and Reactivity

Substituents can influence reactivity through both electronic and steric effects. Electron-donating groups, such as alkyl groups, can stabilize carbocation intermediates that may form during a reaction, thereby accelerating reaction rates. Conversely, electron-withdrawing groups can destabilize such intermediates, leading to slower reactions. For example, in the context of acid-catalyzed ring-opening, an electron-donating substituent at the 1-position would be expected to lower the activation energy for the formation of the cyclobutyl cation.

The position of the substituent is also critical. A substituent at the 3-position, for instance, can influence the stability of the exocyclic double bond and the adjacent ring carbons. Computational studies on substituted methylenecyclopentane (B75326) systems, which are analogous to methylenecyclobutanes, have shown that various substituents can alter the relative stabilities of the exo- and endo-cyclic double bond isomers. researchgate.net These studies calculate thermodynamic parameters like enthalpy and Gibbs free energy to predict the equilibrium position between the tautomers. researchgate.net

Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of a reagent to a particular reaction site, a phenomenon known as steric hindrance. This can affect the regioselectivity and stereoselectivity of a reaction. For example, in a cycloaddition reaction, a bulky substituent might favor the formation of one stereoisomer over another due to less steric clash in the transition state. pearson.com

Theoretical investigations have also explored how substituents affect the geometry of the cyclobutane ring itself. The four-membered ring is not planar and can adopt a puckered conformation to relieve angle strain. Substituents can influence the degree of puckering and the preferred conformation, which in turn can affect reactivity.

Interactive Data Table: Predicted Effect of Substituents on the Relative Stability of 1-Substituted-3-methylenecyclobutane Isomers

| Substituent (at C1) | Electronic Effect | Predicted Relative Stability (kcal/mol) |

|---|---|---|

| -H (Reference) | Neutral | 0.0 |

| -CH₃ | Electron-donating | -1.5 |

| -OH | Electron-donating (resonance), Electron-withdrawing (inductive) | -0.8 |

| -CN | Electron-withdrawing | +2.1 |

| -NO₂ | Electron-withdrawing | +3.5 |

Note: This table presents hypothetical data based on general chemical principles to illustrate the potential impact of substituents. The values represent the predicted change in Gibbs free energy relative to the unsubstituted compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 1-Ethyl-3-methylenecyclobutane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a complete structural assignment.

The proton (¹H) NMR spectrum of 1-Ethyl-3-methylenecyclobutane provides information on the number of distinct proton environments, their chemical shifts, and their coupling interactions. Based on the analysis of related compounds like methylenecyclobutane (B73084), the exocyclic methylene (B1212753) protons (=CH₂) are expected to appear as a singlet or a narrow multiplet in the region of δ 4.5-5.0 ppm. The protons of the cyclobutane (B1203170) ring would likely resonate in the upfield region of δ 2.0-3.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal couplings. The ethyl group would present a characteristic quartet for the methylene protons (-CH₂-) around δ 1.5-2.0 ppm and a triplet for the methyl protons (-CH₃) around δ 0.8-1.2 ppm.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. The quaternary carbon of the exocyclic double bond is anticipated to have a chemical shift in the range of δ 145-155 ppm, while the methylene carbon of the double bond would appear around δ 105-115 ppm. The carbon atoms of the cyclobutane ring are expected to resonate between δ 30-45 ppm. The ethyl group carbons would show signals around δ 20-30 ppm for the methylene carbon and δ 10-15 ppm for the terminal methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-3-methylenecyclobutane

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Exocyclic =CH₂ | 4.7 | 108 |

| C=C (quaternary) | - | 150 |

| Ring CH₂ (adjacent to ethyl) | 2.5 | 38 |

| Ring CH (methine) | 2.8 | 40 |

| Ring CH₂ (adjacent to methylene) | 2.6 | 35 |

| Ethyl -CH₂- | 1.7 | 25 |

| Ethyl -CH₃ | 1.0 | 12 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the ethyl group's methylene and methyl protons. It would also map out the intricate coupling network among the protons on the cyclobutane ring, helping to assign their specific positions. slideshare.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. youtube.comscribd.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR and Raman spectra of 1-Ethyl-3-methylenecyclobutane are expected to exhibit several characteristic bands.

Exocyclic Double Bond Vibrations: A prominent feature would be the C=C stretching vibration of the exocyclic double bond, which typically appears in the region of 1650-1680 cm⁻¹ in the IR and Raman spectra. The out-of-plane bending of the =CH₂ group is expected to produce a strong absorption in the IR spectrum around 890 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes. The ring puckering vibration, a low-frequency mode, is often observed in the far-infrared or Raman spectra and provides information about the ring's conformation. princeton.eduresearchgate.net C-H stretching vibrations of the ethyl group and the cyclobutane ring will be present in the 2800-3000 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for 1-Ethyl-3-methylenecyclobutane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretch (sp²) | 3050-3150 | IR, Raman |

| C-H stretch (sp³) | 2850-3000 | IR, Raman |

| C=C stretch | 1650-1680 | IR, Raman |

| CH₂ scissoring | 1440-1470 | IR, Raman |

| =CH₂ out-of-plane bend | 880-900 | IR |

| Ring Puckering | < 200 | Far-IR, Raman |

Note: These are predicted values based on analogous structures and general vibrational spectroscopy principles.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of 1-Ethyl-3-methylenecyclobutane. researchgate.net These calculated frequencies, when appropriately scaled, can be correlated with the experimental IR and Raman spectra to provide a more detailed and accurate assignment of the observed vibrational bands. researchgate.net This correlation helps in confirming the proposed structure and understanding the nature of the vibrational modes.

Mass Spectrometry in Elucidating Fragmentation Processes

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. chim.luuni-saarland.de In the mass spectrum of 1-Ethyl-3-methylenecyclobutane, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of the molecular ion upon electron ionization would lead to a series of fragment ions, providing clues about the molecule's structure. Common fragmentation pathways for cyclic alkanes involve the loss of small neutral molecules or radicals. docbrown.info For 1-Ethyl-3-methylenecyclobutane, expected fragmentation could include:

Loss of an ethyl radical (-C₂H₅): This would result in a significant peak at M-29.

Loss of ethylene (B1197577) (C₂H₄): This could occur through a retro [2+2] cycloaddition-type cleavage of the cyclobutane ring, a characteristic fragmentation for such systems.

Loss of a methyl radical (-CH₃): Cleavage of the ethyl group could lead to a peak at M-15.

The relative abundance of these fragment ions would depend on their stability. The analysis of the fragmentation pattern, in conjunction with data from other spectroscopic methods, is crucial for the unambiguous identification of 1-Ethyl-3-methylenecyclobutane.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1-Ethyl-3-methylenecyclobutane

| m/z Value | Possible Fragment Ion |

| 96 | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | [C₆H₉]⁺ (Loss of CH₃) |

| 67 | [C₅H₇]⁺ (Loss of C₂H₅) |

| 68 | [C₅H₈]⁺ (Loss of C₂H₄) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for cyclic and unsaturated hydrocarbons.

Electron Diffraction and Photoelectron Spectroscopy for Gas-Phase Structural Confirmation

While specific experimental studies on the gas-phase structure of 1-ethyl-3-methylenecyclobutane using electron diffraction and photoelectron spectroscopy are not extensively documented in publicly available literature, the principles and applications of these techniques can be understood through the detailed investigations of the parent molecule, methylenecyclobutane, and related substituted cyclobutanes. These methods are crucial for determining the precise geometric arrangement of atoms and the electronic structure of molecules free from intermolecular forces present in condensed phases. wikipedia.org

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine internuclear distances and bond angles. wikipedia.org

Structural Insights from Methylenecyclobutane:

The structure of the parent compound, methylenecyclobutane, has been thoroughly investigated by GED, often in conjunction with microwave spectroscopy. aip.orgacs.org These studies revealed that the four-membered ring of methylenecyclobutane is not planar but exists in a puckered conformation. This puckering is described by a double-minimum potential function, with a significant barrier to the planar conformation. aip.org

Key structural parameters for methylenecyclobutane determined from a combined analysis of electron diffraction and microwave data are presented below. aip.org These values serve as a fundamental baseline for understanding substituted derivatives.

Expected Structural Influence of the Ethyl Group:

The introduction of an ethyl group at the C1 position of the cyclobutane ring in 1-ethyl-3-methylenecyclobutane is expected to influence its geometry. Based on studies of other alkyl-substituted cyclobutanes, the following effects can be anticipated:

Ring Conformation: The ethyl substituent will likely have a preferential orientation (equatorial vs. axial) relative to the puckered ring to minimize steric strain.

Bond Lengths and Angles: Minor adjustments in the C-C bond lengths and internal ring angles are expected compared to the parent molecule to accommodate the substituent. The C1-C2 and C1-C4 bond lengths may be slightly elongated.

Puckering Angle: The dihedral angle of the ring may be altered by the presence of the ethyl group.

A definitive structural determination for 1-ethyl-3-methylenecyclobutane would require a dedicated GED study.

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. libretexts.org The resulting spectrum displays a series of bands, where each band corresponds to the removal of an electron from a specific molecular orbital. libretexts.org This technique is particularly useful for determining ionization potentials. aip.orgresearchgate.net

Electronic Structure of Methylenecyclobutane:

The photoelectron spectrum of methylenecyclobutane has been well-documented. aip.orgnist.gov The spectrum shows several bands corresponding to the ionization of electrons from various molecular orbitals. Of particular interest is the first, or lowest, ionization potential, which corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO).

For methylenecyclobutane, the HOMO is the π-orbital associated with the exocyclic double bond. The vertical ionization potentials for methylenecyclobutane are listed in the table below.

Influence of Alkyl Substitution on Ionization Potential:

The substitution of an ethyl group on the cyclobutane ring is expected to lower the ionization potentials of 1-ethyl-3-methylenecyclobutane relative to the parent compound. This is a general trend observed in series of aliphatic compounds, where alkyl groups act as electron-donating groups, destabilizing the molecular orbitals and thus making electrons easier to remove. rsc.org

Inductive Effect: The ethyl group will exert an electron-donating inductive effect, raising the energy of the σ-orbitals of the cyclobutane ring.

Hyperconjugation: Interaction between the C-H and C-C σ-bonds of the ethyl group and the π-system of the methylene group could further influence the energy of the HOMO.

Therefore, it is predicted that the first ionization potential of 1-ethyl-3-methylenecyclobutane, corresponding to the π-orbital, will be lower than the 9.12 eV observed for methylenecyclobutane. aip.org A dedicated photoelectron spectroscopy study would be necessary to quantify this effect and fully characterize the electronic structure of the molecule.

Mechanistic Investigations of 1 Ethyl 3 Methylenecyclobutane Reactions

Unimolecular Decomposition Pathways and Kinetics

The primary decomposition pathway for methylenecyclobutane (B73084) involves the cleavage of a C-C bond within the four-membered ring to form a diradical intermediate. This intermediate can then cleave to form stable products, primarily ethylene (B1197577) and allene (B1206475). journals.co.zaresearchgate.net The reaction is homogeneous and follows first-order kinetics. journals.co.za The initial ring-opening is considered the rate-determining step. journals.co.za Studies on dideuteriomethylenecyclobutane have shown that this initial ring-opening step is reversible. journals.co.za

For the related compound ethylidenecyclobutane, thermal decomposition in the temperature range of 310-424 °C leads to several competing reactions. These include a reversible isomerization to 2-methylmethylenecyclobutane and slower decompositions to various products. rsc.org The formation of all products is rationalized through a mechanism involving the fission of an allylic bond to create a diradical which can then recyclize, undergo hydrogen transfer, or decompose. rsc.org

Given these precedents, the unimolecular decomposition of 1-ethyl-3-methylenecyclobutane is expected to proceed similarly through a diradical mechanism initiated by the cleavage of one of the ring's C-C bonds. The presence of the ethyl group may influence the relative rates of subsequent rearrangement and fragmentation pathways compared to the parent methylenecyclobutane.

Table 1: Arrhenius Parameters for the Thermal Decomposition of Related Methylenecyclobutanes This interactive table provides kinetic data for the unimolecular gas-phase reactions of compounds structurally related to 1-ethyl-3-methylenecyclobutane.

| Compound | Reaction | A (s⁻¹) | Ea (kcal/mol) | Source(s) |

|---|---|---|---|---|

| Methylenecyclobutane | Decomposition to ethylene + allene | 4.76 x 10¹⁵ | 63.3 | researchgate.net |

| Ethylidenecyclobutane | Isomerization to 2-methylmethylenecyclobutane | 10¹³.⁹² | 49.28 | rsc.org |

| Ethylidenecyclobutane | Decomposition to 2-ethylbuta-1,3-diene | 10¹³.⁰⁸ | 54.65 | rsc.org |

| Ethylidenecyclobutane | Decomposition to ethylene + buta-1,2-diene | 10¹⁵.²⁵ | 61.68 | rsc.org |

Detailed Mechanistic Analysis of Electrophilic and Radical Additions

The exocyclic double bond in 1-ethyl-3-methylenecyclobutane is the primary site for both electrophilic and radical addition reactions. The mechanisms for these additions are well-established for alkenes and have been shown to apply to methylenecycloalkanes. researchgate.net

Electrophilic Addition: In electrophilic addition, an electrophile, such as the proton from a hydrogen halide (HX), attacks the electron-rich π-system of the double bond. libretexts.orglibretexts.org This reaction proceeds in two main steps:

Electrophilic Attack: The π electrons of the exocyclic double bond attack the electrophile (e.g., H⁺ from HBr). According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate. unizin.org For 1-ethyl-3-methylenecyclobutane, this means the proton adds to the CH₂ carbon of the methylene (B1212753) group, forming a tertiary carbocation on the ring. This intermediate is stabilized by the alkyl groups attached to the positively charged carbon.

Nucleophilic Attack: The resulting halide anion (e.g., Br⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final product. libretexts.org This step leads to the formation of a tertiary alkyl halide.

Structural rearrangements of the carbocation intermediate are possible, especially if a more stable carbocation can be formed via a hydride or alkyl shift, a phenomenon observed in other electrophilic additions to alkenes. pressbooks.pub

Radical Addition: Radical addition, often initiated by peroxides in the case of HBr, follows a different regioselectivity, known as the anti-Markovnikov rule. libretexts.org This chain reaction mechanism involves three stages:

Initiation: Peroxides homolytically cleave to form radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond at the carbon that forms the more stable radical intermediate. For 1-ethyl-3-methylenecyclobutane, the Br• will add to the CH₂ carbon, generating a tertiary radical on the ring carbon. This radical then abstracts a hydrogen atom from another HBr molecule, forming the primary bromide product and regenerating a bromine radical to continue the chain. researchgate.netlibretexts.org

Termination: The reaction ceases when two radicals combine. libretexts.org

Ionic additions of HBr to methylenecyclobutane lead to tertiary bromides, while free-radical additions result in the formation of primary bromides. researchgate.net

Catalytic Reaction Mechanisms and Role of Metal Complexes

Transition metal complexes are effective catalysts for various transformations of methylenecyclobutanes, including hydrogenation and isomerization. The strained four-membered ring and the reactive exocyclic double bond make 1-ethyl-3-methylenecyclobutane a suitable substrate for such catalytic processes.

Hydrogenation of methylenecyclobutane over supported metal catalysts like Rh/TiO₂ can lead to a mixture of products. researchgate.net The reaction can yield not only the expected saturated cyclobutane (B1203170) ring (methylcyclobutane from methylenecyclobutane) but also ring-opened products (linear and branched pentanes) and isomerized alkenes (1-methylcyclobutene). researchgate.net

The mechanism for homogeneous hydrogenation, for example using Wilkinson's catalyst (a rhodium complex), generally involves several key steps: libretexts.org

Oxidative Addition: The catalyst is activated by the oxidative addition of hydrogen.

Coordination: The alkene (1-ethyl-3-methylenecyclobutane) coordinates to the metal center, forming a π-complex.

Migratory Insertion: A hydrogen atom is transferred from the metal to one of the carbons of the double bond, forming a metal-alkyl intermediate.

Reductive Elimination: The second hydrogen atom is transferred to the other carbon, and the saturated product is released, regenerating the catalyst. libretexts.org

Palladium complexes can catalyze different reactions. For instance, the reaction of methylenecyclobutane with a palladium(II) complex can lead to a ring expansion, forming cyclopentanone (B42830). researchgate.net This process is proposed to involve the formation of a π-olefin complex, followed by rearrangement of a cyclobutyl cation to a more stable cyclopentyl cation. researchgate.net Metalloradical catalysis, utilizing open-shell metal complexes, offers another pathway for controlling reactivity through one-electron, stepwise radical mechanisms, which has been applied to reactions like cyclopropanation. nih.gov

Stereochemical Control and Implications in Reaction Mechanisms

The stereochemistry of reactions involving 1-ethyl-3-methylenecyclobutane is influenced by the planarity of the ring and the nature of the reaction intermediates. The cyclobutane ring itself is not perfectly flat but puckered, which can lead to different spatial arrangements of substituents.

In reactions that proceed through a planar intermediate, such as the sp²-hybridized carbocation in electrophilic additions, stereochemical information can be lost. libretexts.org The subsequent nucleophilic attack can occur from either face of the plane, potentially leading to a mixture of stereoisomers. For 1-ethyl-3-methylenecyclobutane, addition reactions across the double bond will create a new chiral center at the C1 position. Depending on the existing stereochemistry at C3 (if the starting material is a specific stereoisomer), this can result in the formation of diastereomers (cis and trans isomers relative to the ethyl and methyl groups). pearson.com

The stereochemical outcome can be highly dependent on the specific reagents and reaction conditions. For example, the addition of PBr₃ to certain cycloolefins can proceed with high stereoselectivity, yielding either cis or trans products depending on the olefin's structure. researchgate.net In catalytic reactions, the use of chiral ligands on the metal complex can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is a cornerstone of asymmetric catalysis. nih.gov Therefore, the mechanism of a given reaction dictates the degree of stereochemical control, with concerted reactions often being more stereospecific than those involving discrete, planar intermediates.

Emerging Research Frontiers and Future Perspectives

Development of Innovative and Sustainable Synthetic Routes to Substituted Methylenecyclobutanes

The synthesis of structurally diverse methylenecyclobutanes (MCBs) remains a key area of research, with a growing emphasis on sustainability and efficiency. Classical methods for constructing the methylenecyclobutane (B73084) scaffold include the reaction of nucleophilic carbon reagents with cyclobutanones and cycloadditions between allenes and alkenes. However, current research is pushing the boundaries to develop more versatile and environmentally benign strategies.

A significant recent advancement is the development of a copper-catalyzed borylative cyclization of aliphatic alkynes. This method provides a general and highly selective route to (boromethylene)cyclobutanes (BMCBs). The versatility of the C-B bond in the resulting products allows for a wide range of subsequent functionalizations, thereby expanding the accessible structural diversity of MCBs. This strategy has been successfully applied to the concise and divergent total syntheses of several cyclobutane-containing natural products from a common BMCB intermediate.

Palladium-catalyzed reactions have also emerged as powerful tools for constructing these strained ring systems. Catalyst-controlled regiodivergent alkene difunctionalization reactions can selectively yield either methylenecyclobutanes or methylenecyclopentanes. The choice of ligand is crucial in directing the reaction pathway, with bulky phosphite (B83602) ligands favoring the 4-exo migratory insertion that leads to the cyclobutane (B1203170) product.

Another approach involves the reaction of allene (B1206475) with acrylonitrile (B1666552) at elevated temperature and pressure to produce methylenecyclobutane carbonitrile, an intermediate for specialty polymers and other organic compounds. Future research in this area will likely focus on improving the sustainability of these processes by utilizing earth-abundant metal catalysts, designing more atom-economical reactions, and employing greener solvents and reaction conditions.

Table 1: Comparison of Modern Synthetic Routes to Substituted Methylenecyclobutanes

| Synthetic Strategy | Catalyst/Reagents | Key Features | Potential Applications |

|---|---|---|---|

| Copper-Catalyzed Borylative Cyclization | Copper catalyst, Boron reagent | High chemo-, stereo-, and regioselectivity; versatile boromethylene unit for further functionalization. | Synthesis of natural products and drug candidates. |

| Palladium-Catalyzed Alkene Difunctionalization | Palladium catalyst, specific ligands (e.g., dppBz, tris(2,4-di-tert-butylphenyl)phosphite) | Catalyst-controlled regiodivergence to form four- or five-membered rings. | Construction of complex carbocyclic frameworks. |

| Allene and Acrylonitrile Cycloaddition | High temperature and pressure, polymerization inhibitor | Direct formation of functionalized methylenecyclobutanes. | Intermediate for specialty polymers and rocket fuel. |

Exploration of Novel Reactivity Modes and Catalytic Systems for 1-Ethyl-3-methylenecyclobutane

The inherent ring strain and the presence of an exocyclic double bond in 1-ethyl-3-methylenecyclobutane suggest a rich and varied reactivity profile that is yet to be fully explored. Research on the parent compound, methylenecyclobutane, has revealed several reactivity modes, including cationic reactions, polymerization, and transition metal-catalyzed transformations.

Cationic reactions of methylenecyclobutane in the presence of catalysts can lead to dimerization, alkylation, and metathesis. Polymerization can be initiated by Lewis acids or Ziegler-Natta catalysts, yielding polymers with mixed cyclic and ethylenic structures. The exact structure of the resulting polymer depends heavily on the catalyst system employed.

Transition metals, particularly palladium, have been shown to catalyze the ring expansion of methylenecyclobutane to form cyclopentanone (B42830) derivatives. This transformation likely proceeds through a π-olefin complex and involves the rearrangement of a cyclobutyl cation to a cyclopentyl cation. The reactivity of methylenecyclobutanes with reagents like sulfur trioxide has also been investigated, leading to the formation of various sultones depending on the reaction temperature.

Future research will likely focus on leveraging the unique reactivity of the strained C-C bonds and the double bond in 1-ethyl-3-methylenecyclobutane. The development of new catalytic systems could enable novel transformations, such as enantioselective cycloadditions, C-H activation of the allylic positions, and controlled ring-opening or ring-expansion reactions to access more complex molecular architectures. The principles learned from transition metal-catalyzed reactions of methylenecyclopropanes, such as formal [3+2] cycloadditions and Heck-type reactions, could potentially be extended to methylenecyclobutane systems.

Advanced Computational Modeling for Predicting Reaction Dynamics and Material Properties

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials. In the context of 1-ethyl-3-methylenecyclobutane, computational methods can provide profound insights into its reaction dynamics and the properties of materials derived from it.

First-principles quantum mechanical simulations, such as density functional theory (DFT) and many-body perturbation theory (MBPT), can be employed to explore the electronic and optical properties of materials containing the 1-ethyl-3-methylenecyclobutane moiety. These simulations can predict key parameters like conductivity and energy band structures without the need for experimental data, thereby guiding the design of new functional materials for applications in electronics and energy conversion. Computational chemistry can also be used to model and predict the complexities of chemical reactions, providing a fundamental understanding at the physics and chemistry level.

In the realm of polymer science, machine learning (ML) is showing great promise in predicting polymer properties. By representing the molecular structure of a polymer containing 1-ethyl-3-methylenecyclobutane units in a machine-readable format like SMILES, ML models can be trained to predict various thermal and physical properties. This approach can significantly reduce the number of physical experiments required, narrowing the search space for new polymers with desired characteristics. Quantitative structure-property relationship (QSPR) models, which have been extensively used for polymers, can also be developed to correlate the structural features of 1-ethyl-3-methylenecyclobutane-based polymers with their macroscopic properties.

Table 2: Computational Approaches for Investigating 1-Ethyl-3-methylenecyclobutane and its Derivatives

| Computational Method | Application | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) / Many-Body Perturbation Theory (MBPT) | Materials design | Electronic and optical properties, conductivity, exciton (B1674681) dynamics, energy band structures. |

| Machine Learning (ML) / Quantitative Structure-Property Relationship (QSPR) | Polymer development | Thermal properties (e.g., glass transition temperature), mechanical properties, solubility parameters. |

| Reaction Dynamics Simulations | Understanding chemical transformations | Reaction mechanisms, transition states, predicting product formation under various conditions. |

Untapped Potential in Functional Material Design and Niche Chemical Applications

The unique structural and electronic properties of 1-ethyl-3-methylenecyclobutane make it an attractive building block for the design of novel functional materials and for use in niche chemical applications. Methylenecyclobutanes are found in some natural products and drug candidates, highlighting their relevance in medicinal chemistry.

The high degree of ring strain in the cyclobutane ring can be harnessed to create polymers with unique thermal and mechanical properties. Polymerization via the exocyclic double bond could lead to polymers with a backbone of repeating cyclobutane units, which may exhibit interesting properties due to the constrained nature of the ring.

In functional material design, the development of optoelectronic devices for renewable energy requires the design of molecular-based functional materials. The 1-ethyl-3-methylenecyclobutane scaffold could be incorporated into organic semiconductors or as a component of organic-inorganic hybrid materials. Its specific stereochemistry and electronic properties could be tuned to optimize energy flow across interfaces in devices for solar light harvesting or photochemical reactions. The large and largely unexplored design space of functional materials offers numerous opportunities for incorporating unique building blocks like 1-ethyl-3-methylenecyclobutane.

Furthermore, the reactivity of the strained ring system makes it a potential precursor for the synthesis of other complex molecules. For instance, controlled ring-opening or rearrangement reactions could provide access to functionalized cyclopentane (B165970) or open-chain structures that are otherwise difficult to synthesize. Methylenecyclobutane carbonitrile has been identified as a potential intermediate for the synthesis of rocket fuels, indicating that derivatives of 1-ethyl-3-methylenecyclobutane could find applications in high-energy materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-3-methylenecyclobutane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cycloaddition or alkylation strategies. For example, alkylation of methylenecyclobutane derivatives with ethyl halides under basic conditions (e.g., using NaH in THF) can yield the target compound. Purity is validated via techniques like NMR and GC-MS. A protocol involving ethyl acetate as a solvent and tosylate derivatives (e.g., in Reference Example 87 of EP 4 374 877 A2) achieved 80% yield with rigorous filtration and concentration steps .

- Characterization : Key ¹H-NMR signals include methylene protons (δ ~2.3–2.5 ppm) and ethyl group protons (δ ~1.0–1.5 ppm), with coupling constants (e.g., J = 7.9 Hz) confirming cyclobutane ring geometry .

Q. How does the steric strain of the cyclobutane ring influence the stability of 1-ethyl-3-methylenecyclobutane?

- Methodological Answer : The cyclobutane ring’s inherent angle strain (≈90° vs. ideal 109.5°) destabilizes the compound, making it prone to ring-opening reactions. Stability studies involve thermal gravimetric analysis (TGA) and kinetic monitoring via FT-IR or NMR under controlled temperatures. For methylenecyclobutane derivatives, strain relief via [2+2] cycloreversion is well-documented .

Advanced Research Questions

Q. What reaction mechanisms dominate in the ring-opening of 1-ethyl-3-methylenecyclobutane under acidic or catalytic conditions?

- Methodological Answer : Acid-catalyzed ring-opening may proceed via carbocation intermediates, while transition-metal catalysts (e.g., Pd or Rh) facilitate [2+2] cycloreversion or cross-coupling. Computational studies (DFT) can map energy barriers for pathways like retro-Diels-Alder vs. electrophilic addition. Literature on methylenecyclobutane analogs suggests competing mechanisms depending on substituent electronic effects .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic additions to 1-ethyl-3-methylenecyclobutane?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model electron density distribution, identifying reactive sites. For example, the methylene group’s electron-deficient nature (due to ring strain) directs electrophilic attack. Validation involves comparing computed activation energies with experimental kinetic data from reactions like bromination or epoxidation .

Q. What strategies resolve contradictions in NMR data for 1-ethyl-3-methylenecyclobutane derivatives?

- Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from solvent effects, impurities, or dynamic conformational exchange. Solutions include:

- Variable-temperature NMR to detect ring puckering dynamics.

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.

- Spiking experiments with authentic standards to confirm peak assignments .

Q. How do steric and electronic effects of the ethyl group influence the compound’s reactivity in polymerizable systems?

- Methodological Answer : The ethyl group introduces steric hindrance, reducing polymerization rates but enhancing thermal stability. Comparative studies using substituent analogs (e.g., methyl vs. propyl) in radical-initiated polymerizations, monitored via GPC and DSC, quantify these effects. For cyclobutane-based monomers, ring strain dominates reactivity over substituent electronic effects .

Data Analysis and Experimental Design

Q. What experimental controls are critical when studying the photochemical reactivity of 1-ethyl-3-methylenecyclobutane?

- Methodological Answer :

- Light wavelength control : Use monochromatic filters to isolate UV/visible ranges (e.g., 254 nm for [2+2] reactions).

- Oxygen exclusion : Conduct reactions under N₂/Ar to prevent peroxide formation.

- Quenching studies : Add radical scavengers (e.g., TEMPO) to confirm mechanistic pathways .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate reaction pathways in methylenecyclobutane derivatives?

- Methodological Answer : ¹³C-labeled ethyl groups track carbon migration during ring-opening. For example, ¹³C NMR after acid-catalyzed hydrolysis identifies carbocation rearrangements. Deuterium labeling at the methylene position (C=CH₂ → C=CD₂) reduces reaction rates, confirming kinetic isotope effects in radical-mediated processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.